5,6-dichloro-3-iodo-1-methyl-1H-indazole
Overview
Description
5,6-Dichloro-3-iodo-1-methyl-1H-indazole: is a synthetic organic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry . The presence of chlorine and iodine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-3-iodo-1-methyl-1H-indazole typically involves the iodination of 5,6-dichloro-1-methyl-1H-indazole. This can be achieved using iodine and an oxidizing agent such as sodium iodate or potassium iodate under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine and iodine atoms in 5,6-dichloro-3-iodo-1-methyl-1H-indazole can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted indazole derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom and potentially forming new functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions (e.g., room temperature to 80°C) in solvents like ethanol or dimethylformamide.
Major Products:
Substituted Indazole Derivatives: Depending on the nucleophile used, various substituted indazole derivatives can be formed, which may possess different biological activities.
Scientific Research Applications
Chemistry: 5,6-Dichloro-3-iodo-1-methyl-1H-indazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology and Medicine: Indazole derivatives, including this compound, have shown promise in the development of pharmaceuticals due to their anti-inflammatory, anticancer, and antimicrobial properties . They are being investigated for their potential to inhibit specific enzymes and receptors involved in various diseases .
Industry: The compound is used in the synthesis of agrochemicals and materials science, where its unique reactivity can be harnessed to create novel compounds with desirable properties .
Mechanism of Action
The mechanism of action of 5,6-dichloro-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the structure enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
5,6-Dichloro-1-methyl-1H-indazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Iodo-1-methyl-1H-indazole:
5,6-Dichloro-3-bromo-1-methyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and potential biological effects.
Uniqueness: The combination of chlorine and iodine atoms in 5,6-dichloro-3-iodo-1-methyl-1H-indazole provides a unique reactivity profile, making it a valuable compound for various chemical transformations and biological studies .
Properties
IUPAC Name |
5,6-dichloro-3-iodo-1-methylindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2IN2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12-13/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOBYQWQXNKZMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=N1)I)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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